(4-Isopropoxy-benzenesulfonyl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

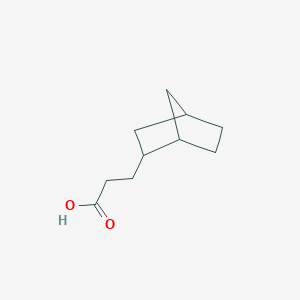

The compound “(4-Isopropoxy-benzenesulfonyl)-acetonitrile” is also known as "N-hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine" . It is a unique chemical provided to early discovery researchers . The empirical formula of the compound is C11H16N2O4S and it has a molecular weight of 272.32 .

Molecular Structure Analysis

The SMILES string of the compound isCC(C)Oc1ccc(cc1)S(=O)(=O)C\\C(N)=N\\O . This represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Wissenschaftliche Forschungsanwendungen

Photochemical Studies and Acid Generation

Research on similar sulfonyl compounds, such as 1,4-bis(phenylsulfonyloxy)benzene, highlights their application in photochemical studies. These compounds undergo S–O cleavage under steady-state photolysis, leading to the formation of phenylsulfonyl and phenylsulfonyloxyphenoxy radicals. This results in Fries rearrangement products or further transformations. The process also generates a significant amount of acidic species, demonstrating a pathway for acid generation in scientific experiments (Wu & Wu, 2017).

Catalytic Benzylic Oxidation

Chromium(VI) oxide has been identified as an efficient catalyst for benzylic oxidation with periodic acid in acetonitrile. This process oxidizes substituted toluenes and diarylmethanes to corresponding acids and ketones with excellent yields. Such reactions demonstrate the utility of sulfonyl compounds in facilitating chemical transformations, providing a pathway for synthesizing various organic compounds (Yamazaki, 1999).

Coordination Polymers Construction

Lanthanide-containing coordination polymers have been constructed from hexanuclear molecular building blocks in acetonitrile, showcasing the application of sulfonyl compounds in the field of materials science. These polymers exhibit unique structural properties and luminescence under UV irradiation, highlighting their potential in creating new materials with specific optical properties (Calvez, Daiguebonne, & Guillou, 2011).

Electrochemical Oxidation Studies

The electrochemical oxidation of quercetin in the presence of benzenesulfinic acids in acetonitrile has been explored, leading to the formation of sulfonyl derivatives. This process exemplifies the application of sulfonyl compounds in electrochemical synthesis, offering a method for producing sulfonyl derivatives with good yield and purity (Nematollahi & Malakzadeh, 2003).

Novel Synthetic Pathways

Research on arylidenesulfonylacetonitriles has unveiled new routes to polyfunctional benzo[a]quinolizines. These compounds react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in acetonitrile, demonstrating the versatility of sulfonyl compounds in organic synthesis and their potential in creating complex molecular structures (Abdallah et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (4-Isopropoxy-benzenesulfonyl)-acetonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Isopropoxy-benzenesulfonyl)-acetonitrile . These factors can include pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

2-(4-propan-2-yloxyphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9(2)15-10-3-5-11(6-4-10)16(13,14)8-7-12/h3-6,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFDBFCEFMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)